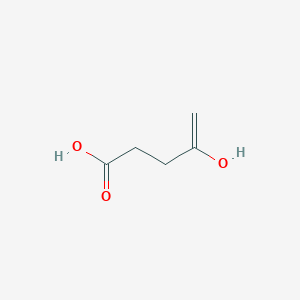![molecular formula C12H24N2O B13341661 1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)
1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H24N2O It is a derivative of piperidine, a heterocyclic amine, and contains a hydroxyl group, making it an alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reduction of 1-([1,4’-Bipiperidin]-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in THF or ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethanone.
Reduction: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethanamine.
Substitution: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethyl chloride or bromide.
科学的研究の応用
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The piperidine ring can interact with hydrophobic pockets, enhancing its stability and specificity.
類似化合物との比較
Similar Compounds
1-([1,4’-Bipiperidin]-1-yl)ethan-1-ol: Similar structure but with different substitution patterns.
1-([1,4’-Bipiperidin]-3-yl)ethan-1-ol: Variation in the position of the hydroxyl group.
1-([1,4’-Bipiperidin]-4-yl)ethan-1-ol: Another positional isomer.
Uniqueness
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
1-(1-piperidin-4-ylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c1-10(15)12-4-2-3-9-14(12)11-5-7-13-8-6-11/h10-13,15H,2-9H2,1H3 |
InChIキー |
QRNKRPGQSFSCAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCN1C2CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


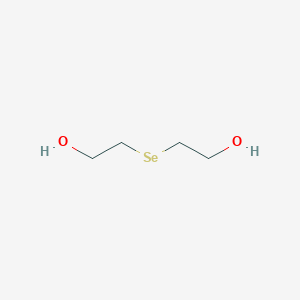
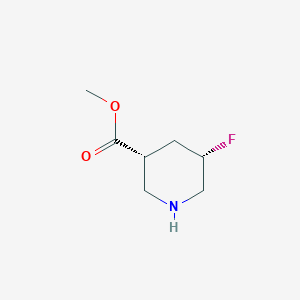
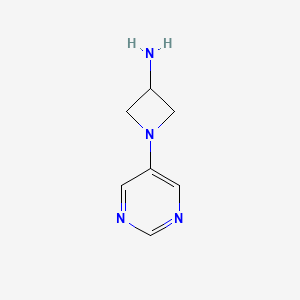
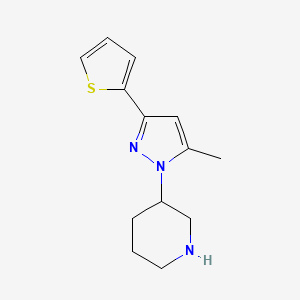
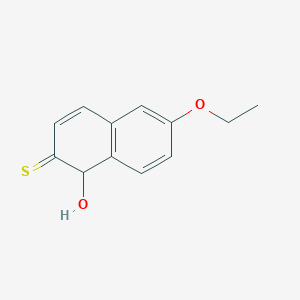

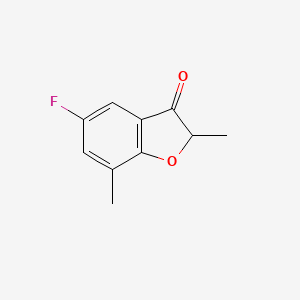
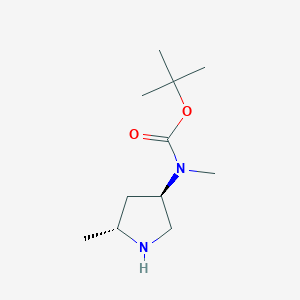


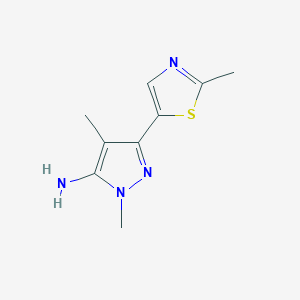
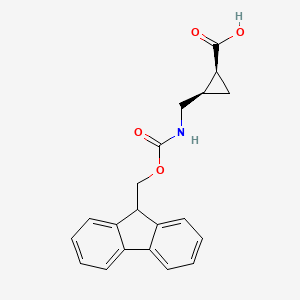
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
